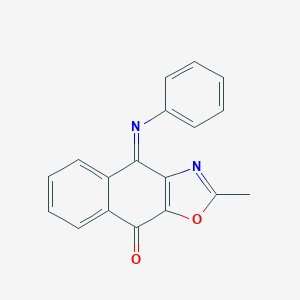
2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one, also known as PBOX-15, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. The compound belongs to the family of oxazole derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In
Wirkmechanismus
The precise mechanism of action of 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one is not fully understood, but it is thought to involve the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and repair. 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one has been found to bind to the DNA-topoisomerase II complex, leading to the formation of a stable ternary complex that prevents DNA from being properly replicated and repaired. This ultimately leads to the death of cancer cells.
Biochemische Und Physiologische Effekte
2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one has been found to exhibit a range of biochemical and physiological effects in cancer cells. It has been shown to induce DNA damage, disrupt the cell cycle, and inhibit the expression of genes involved in cell survival and proliferation. 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one has also been found to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one is its potent cytotoxic effects against a range of cancer cell lines. This makes it a promising candidate for further development as a cancer treatment. However, one of the limitations of 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one is its potential toxicity to normal cells, which may limit its clinical use. Further studies are needed to determine the optimal dose and treatment regimen for 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one.
Zukünftige Richtungen
There are several future directions for the study of 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one. One potential direction is the development of 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one analogs with improved potency and selectivity for cancer cells. Another direction is the investigation of the combination of 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one with other cancer treatments, such as chemotherapy and radiation therapy, to enhance its efficacy. Additionally, further studies are needed to determine the optimal treatment regimen and potential side effects of 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one in preclinical and clinical settings.
Conclusion
In conclusion, 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one is a promising compound with potential applications in cancer treatment. Its potent cytotoxic effects, mechanism of action, and biochemical and physiological effects make it a promising candidate for further development. However, further studies are needed to determine the optimal treatment regimen and potential side effects of 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one in preclinical and clinical settings.
Synthesemethoden
The synthesis of 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one involves a multi-step process that starts with the condensation of 2-hydroxy-1-naphthaldehyde with aniline to form a Schiff base. The Schiff base is then cyclized with methyl chloroformate and triethylamine to form the oxazole ring. The resulting compound is then subjected to a series of reactions to introduce the phenylimino group and the methyl group at the 2 and 4 positions, respectively.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit potent cytotoxic effects against a range of cancer cell lines, including breast, prostate, lung, and colon cancer cells. 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.
Eigenschaften
CAS-Nummer |
153824-55-6 |
|---|---|
Produktname |
2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one |
Molekularformel |
C18H12N2O2 |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
2-methyl-4-phenyliminobenzo[f][1,3]benzoxazol-9-one |
InChI |
InChI=1S/C18H12N2O2/c1-11-19-16-15(20-12-7-3-2-4-8-12)13-9-5-6-10-14(13)17(21)18(16)22-11/h2-10H,1H3 |
InChI-Schlüssel |
UPEHKUQHXSSQQA-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(O1)C(=O)C3=CC=CC=C3C2=NC4=CC=CC=C4 |
Kanonische SMILES |
CC1=NC2=C(O1)C(=O)C3=CC=CC=C3C2=NC4=CC=CC=C4 |
Synonyme |
2-methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one NSC 650573 NSC-650573 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



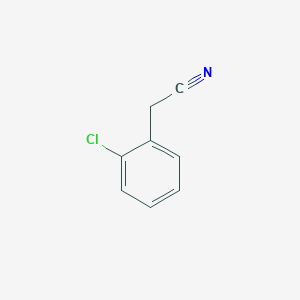
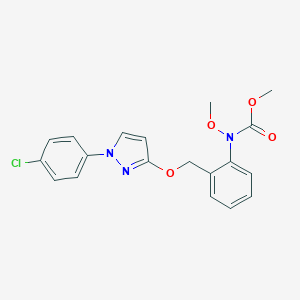
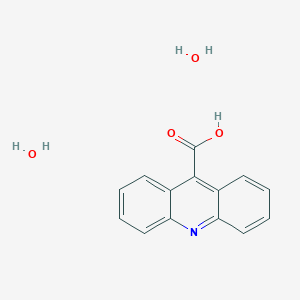

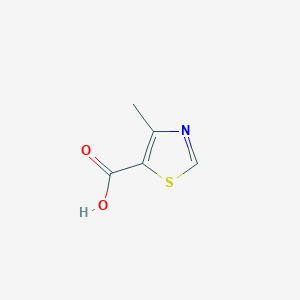
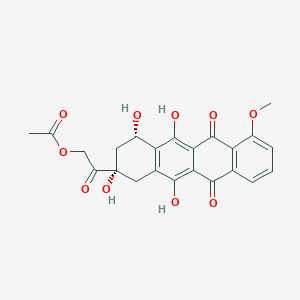
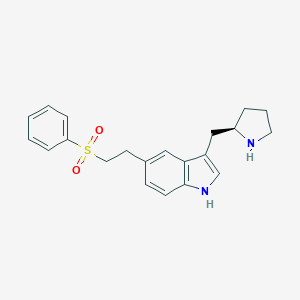
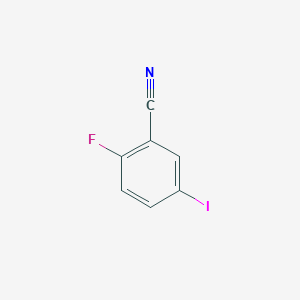

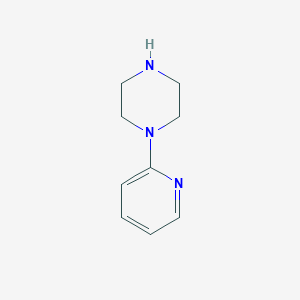
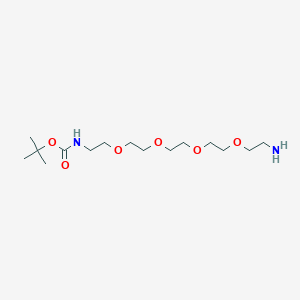
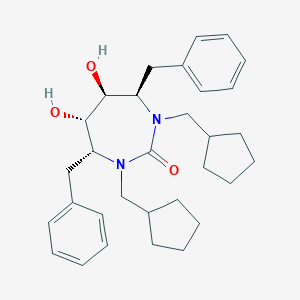
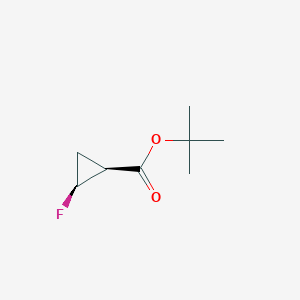
![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128499.png)